molecular formula C7H8O6 B3028766 Triglochinic acid

Triglochinic acid

Cat. No.: B3028766
M. Wt: 188.13 g/mol
InChI Key: PQFOLJLIMNNJQY-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Triglochinic acid can be obtained from the tubers of Pinellia pedatisecta.
    • Industrial production methods may involve extraction and purification from these tubers.
  • Chemical Reactions Analysis

    • Triglochinic acid undergoes various chemical reactions:

        Oxidation: It can be oxidized under suitable conditions.

        Reduction: Reduction reactions are possible.

        Substitution: It may participate in substitution reactions.

    • Common reagents and conditions used in these reactions would depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions.
  • Scientific Research Applications

    • Triglochinic acid has diverse applications:

        Chemistry: It serves as a valuable natural product for chemical studies.

        Biology: Researchers explore its biological activities and potential therapeutic effects.

        Medicine: Investigations focus on its pharmacological properties.

        Industry: It may find applications in specialized industries.

  • Mechanism of Action

    • The exact mechanism by which Triglochinic acid exerts its effects remains an active area of research.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    • Triglochinic acid’s uniqueness lies in its specific structure and properties.
    • Similar compounds in the same class could include related natural products or synthetic analogs.

    Remember that this compound is primarily studied for scientific research purposes, and its applications continue to be explored. If you need further information or have any specific questions, feel free to ask! .

    Properties

    IUPAC Name

    (E)-but-2-ene-1,2,4-tricarboxylic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13)/b4-1+
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PQFOLJLIMNNJQY-DAFODLJHSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C=C(CC(=O)O)C(=O)O)C(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(/C=C(\CC(=O)O)/C(=O)O)C(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H8O6
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    188.13 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.